![molecular formula C10H9ClN4O B7557640 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CTAP is a triazole-based compound that has been studied for its ability to modulate opioid receptor activity and has been shown to have promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide involves its selective binding to the kappa opioid receptor and inhibition of its activity. This results in the modulation of pain, stress, and addiction-related behaviors. 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the kappa opioid receptor.
Biochemical and Physiological Effects
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward. 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has several advantages for use in lab experiments, including its high purity and selectivity for the kappa opioid receptor. However, 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide, including the development of more selective and potent kappa opioid receptor antagonists, the investigation of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide's potential therapeutic applications in the treatment of depression, anxiety, and drug addiction, and the exploration of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide's effects on other neurotransmitter systems and physiological processes. Additionally, the development of new synthetic routes for 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide and related compounds may lead to the discovery of novel pharmacological agents with potential therapeutic applications.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide involves the reaction of 2-chloro-N-(2-hydroxyphenyl)acetamide with sodium azide and copper sulfate to form 2-chloro-N-(2-azido-phenyl)acetamide. This intermediate compound is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide. The synthesis of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has been extensively studied for its potential pharmacological applications, particularly in the field of opioid receptor modulation. 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and drug addiction.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-10(16)13-8-3-1-2-4-9(8)15-6-5-12-14-15/h1-6H,7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDRVRFAFNQBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.